4,6-Dichloro-7-methoxyquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
4,6-dichloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-10-5-9-6(4-8(10)12)7(11)2-3-13-9/h2-5H,1H3 |
InChI Key |
ZGKMHPTTXVOXFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4,6-Dichloro-7-methoxyquinoline CAS 1700528-53-5 properties
Strategic Utilization in Kinase Inhibitor Design and Heterocyclic Synthesis
Executive Summary
4,6-Dichloro-7-methoxyquinoline (CAS 1700528-53-5) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of Type I and Type II ATP-competitive kinase inhibitors. Its structural utility is derived from its orthogonal reactivity profile: the highly electrophilic C4-position allows for facile nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical properties, synthetic pathways, and handling protocols for drug discovery applications.
Chemical Identity & Physicochemical Profile
Understanding the electronic distribution of the quinoline ring is prerequisite to successful manipulation. The 7-methoxy group acts as an electron-donating group (EDG), increasing electron density on the benzenoid ring, yet the nitrogen atom in the pyridine ring maintains the electrophilicity required for C4 substitution.
Table 1: Physicochemical Specifications
| Property | Specification / Value | Relevance in Synthesis |
| Chemical Name | 4,6-Dichloro-7-methoxyquinoline | Core Scaffold |
| CAS Number | 1700528-53-5 | Identifier |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 228.07 g/mol | Mass Balance |
| Predicted LogP | ~3.2 - 3.5 | Lipophilicity/Solubility |
| H-Bond Donors/Acceptors | 0 / 2 | Permeability |
| Topological Polar Surface Area | ~22 Ų | Cell Penetration |
| Solubility | DMSO, DMF, DCM | Reaction Solvent Selection |
Note: As a specialized intermediate, exact experimental melting points may vary by batch/polymorph. Internal validation is recommended.
Synthetic Routes & Process Chemistry
The synthesis of 4,6-dichloro-7-methoxyquinoline generally follows the Gould-Jacobs reaction pathway or a cyclization of an aniline derivative followed by chlorination. The critical step for the researcher is the aromatization and chlorination using phosphoryl chloride (
Mechanistic Pathway
The synthesis typically begins with 3-chloro-4-methoxyaniline.
-
Condensation: Reaction with diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal cyclization (Dowtherm A, ~250°C) to form the 4-hydroxyquinoline core (4-hydroxy-6-chloro-7-methoxyquinoline).
-
Chlorination: Deoxychlorination using
.
Visualizing the Workflow
The following diagram illustrates the critical process flow and decision points.
Figure 1: Synthetic workflow from aniline precursor to final dichloro-quinoline scaffold.
Experimental Protocols
Deoxychlorination Protocol (Synthesis of Target)
Context: Converting the 4-hydroxy precursor to the 4,6-dichloro target.
Safety Warning:
Reagents:
-
6-Chloro-7-methoxyquinolin-4-ol (1.0 eq)
-
Phosphoryl chloride (
) (5.0 - 10.0 eq) -
Optional: Catalytic DMF (promotes formation of the Vilsmeier-Haack reagent intermediate).
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (
or line). -
Addition: Charge the flask with the solid quinolin-4-ol. Carefully add
under an inert atmosphere. -
Reaction: Heat the mixture to reflux (approx. 105°C). The slurry should dissolve into a clear solution as the reaction proceeds. Monitor via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.
-
Expert Tip: If the reaction is sluggish, add 2-3 drops of anhydrous DMF.
-
-
Quenching (Critical): Once complete, cool to room temperature. Remove excess
via rotary evaporation under reduced pressure. -
Neutralization: Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with saturated
or to pH 8. -
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (
).
Regioselective Functionalization ( at C4)
Context: Installing the pharmacophore (e.g., an aniline or amine) at the 4-position. The 4-Cl is significantly more reactive than the 6-Cl due to the electron-deficient nature of the pyridine ring (para to Nitrogen).
Reagents:
-
4,6-Dichloro-7-methoxyquinoline (1.0 eq)
-
Nucleophile (e.g., substituted aniline) (1.1 eq)
-
Solvent: Isopropanol (IPA) or 2-Butanol.
Methodology:
-
Dissolve the quinoline in IPA.
-
Add the nucleophile.
-
Heat to reflux for 2–4 hours.
-
Self-Validating Step: The product often precipitates as the hydrochloride salt upon cooling. Filtration provides high-purity material without chromatography.
Reactivity & SAR Logic
The utility of CAS 1700528-53-5 lies in its differential reactivity .
-
C4-Position (High Reactivity): The chlorine at C4 is activated by the ring nitrogen. It is susceptible to rapid displacement by amines, thiols, and alkoxides.
-
C6-Position (Latent Reactivity): The chlorine at C6 is on the benzenoid ring and is stable to
conditions. It requires metal catalysis (Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.
Visualization of Reactivity Logic
Figure 2: Regioselectivity map demonstrating the orthogonal functionalization strategy.
Handling, Safety, and Storage
Storage Conditions
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the C4-chloride over long periods.
-
Container: Amber glass vials to protect from light.
Analytical Validation
To verify the integrity of CAS 1700528-53-5 before use:
-
LC-MS: Look for the characteristic isotope pattern of a dichloro compound (M, M+2, M+4 in a 9:6:1 ratio approx).
-
Expected Mass: [M+H]+ = 228.0/230.0.
-
-
1H NMR (DMSO-d6):
-
Singlet at ~3.9-4.0 ppm (Methoxy group).
-
Doublet/Singlet patterns in the aromatic region (7.0 - 9.0 ppm). The proton at C2 (adjacent to Nitrogen) will be the most deshielded (~8.6-8.8 ppm).
-
References
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508.
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted Quinolines. PubChem.
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Vilsmeier-Haack and POCl3 chlorination mechanisms).
4,6-Dichloro-7-methoxyquinoline as H-PGDS inhibitor intermediate
Strategic Synthesis & Application in H-PGDS Inhibitor Development
Executive Summary
Hematopoietic Prostaglandin D Synthase (H-PGDS) has emerged as a critical therapeutic target for Duchenne Muscular Dystrophy (DMD) and allergic inflammation. The inhibition of H-PGDS prevents the isomerization of PGH2 to PGD2, a pro-inflammatory mediator that drives muscle necrosis and immune cell recruitment.
4,6-Dichloro-7-methoxyquinoline represents a high-value "privileged scaffold" intermediate in the synthesis of next-generation H-PGDS inhibitors. Its structural utility lies in its orthogonal reactivity :
-
C4-Chlorine: A highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (
), serving as the attachment point for the inhibitor's variable region (often a solubilizing amine or heterocyclic tail). -
C6-Chlorine & C7-Methoxy: These substituents provide essential steric and electronic complementarity to the H-PGDS hydrophobic binding pocket (specifically the Mg²⁺-coordinated active site).
This guide details the robust synthesis, quality control, and downstream application of this intermediate, designed for medicinal chemists and process engineers.
Part 1: The Biological Imperative (H-PGDS Pathway)
To understand the necessity of the 4,6-dichloro-7-methoxyquinoline scaffold, one must visualize the signaling cascade it interrupts. H-PGDS is the rate-limiting enzyme in the production of PGD2 in mast cells and Th2 cells.
Mechanism of Action
The quinoline-based inhibitors function by competing with the substrate (PGH2) for the H-PGDS active site. The rigid quinoline core mimics the planar transition state, while the substituents at positions 6 and 7 lock the molecule into the hydrophobic cleft.
Figure 1: The Arachidonic Acid Cascade. The Quinoline Inhibitor blocks the H-PGDS node, preventing downstream activation of DP2 receptors associated with muscle necrosis.
Part 2: Chemical Synthesis Protocol
The synthesis of 4,6-dichloro-7-methoxyquinoline requires a high-fidelity protocol to minimize regio-isomeric impurities. The preferred route utilizes a Gould-Jacobs type cyclization followed by chlorination.
Precursor Selection
-
Starting Material: 3-Chloro-4-methoxyaniline.
-
Rationale: The methoxy group directs the cyclization para to itself (but meta to the amino group), while the chlorine at the meta position of the aniline ends up at the C6 position of the quinoline.
Step-by-Step Methodology
Phase A: Construction of the Quinolone Core
-
Condensation:
-
Reagents: 3-Chloro-4-methoxyaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Conditions: Heat neat or in ethanol at 100°C for 2-4 hours.
-
Mechanism: Addition-elimination reaction to form the anilinomethylene malonate intermediate.
-
Checkpoint: Monitor TLC for disappearance of aniline.
-
-
Thermal Cyclization (Gould-Jacobs):
-
Medium: Diphenyl ether (Dowtherm A) is critical as a high-boiling solvent.
-
Protocol: Add the intermediate from Step 1 dropwise to boiling Dowtherm A (~250°C).
-
Duration: 30–60 minutes. Rapid heating favors the kinetic product and prevents polymerization.
-
Workup: Cool to room temperature. Dilute with hexane to precipitate the solid 6-chloro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .
-
Note: Decarboxylation (saponification followed by heat) is required if the ester is not desired, but often the ester is hydrolyzed and decarboxylated in situ during the next rigorous chlorination step or performed explicitly using NaOH/EtOH then heat. For this guide, we assume decarboxylation is performed to yield 6-chloro-7-methoxy-4(1H)-quinolinone .
-
Phase B: The Chlorination (The Critical Step)
This step installs the reactive "handle" at C4.
-
Reagents: 6-Chloro-7-methoxy-4(1H)-quinolinone (1.0 eq), Phosphorus Oxychloride (
) (5.0 eq - solvent/reagent). -
Catalyst: DMF (catalytic drops) – forms the Vilsmeier-Haack reagent in situ to accelerate reaction.
-
Conditions: Reflux (105°C) for 2–4 hours.
-
Quenching (Safety Critical):
-
Cool reaction mixture.
-
Pour slowly onto crushed ice/ammonia water. Exothermic! Maintain pH > 8 to ensure the free base forms.
-
-
Purification: Extract with Dichloromethane (DCM). Recrystallize from Ethanol/Water.
Synthesis Workflow Diagram
Figure 2: Synthetic route from aniline precursor to the dichloroquinoline scaffold.
Part 3: Analytical Specifications & Quality Control
For drug development, the purity of the intermediate dictates the impurity profile of the final API.
| Parameter | Specification | Method of Verification |
| Appearance | Off-white to pale yellow crystalline solid | Visual Inspection |
| Purity | > 98.0% | HPLC (C18 column, ACN/Water gradient) |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6), MS (ESI+) |
| Water Content | < 0.5% w/w | Karl Fischer Titration |
| Regio-isomer | < 0.5% (5-methoxy isomer) | 1H-NMR (Coupling constants analysis) |
| Residual Solvents | POCl3 not detectable | GC-Headspace |
NMR Diagnostic Peaks (DMSO-d6):
-
H2 (Quinoline): ~8.7 ppm (Singlet/Doublet, deshielded by N and Cl).
-
H5 & H8: Distinct singlets due to 6,7-substitution pattern preventing coupling.
-
Methoxy (-OCH3): ~4.0 ppm (Singlet).
Part 4: Downstream Functionalization ( )
The utility of 4,6-dichloro-7-methoxyquinoline is defined by the differential reactivity of the two chlorine atoms.
-
C4-Cl: Located para to the quinoline nitrogen. The nitrogen acts as an electron sink (especially if protonated), making C4 highly electrophilic.
-
C6-Cl: Located on the benzenoid ring. It is essentially unreactive under standard
conditions used for C4.
Protocol for Inhibitor Assembly: To generate a typical H-PGDS inhibitor, an amine (e.g., a piperazine derivative or functionalized aniline) is coupled to C4.
-
Solvent: Isopropanol or NMP (N-methyl-2-pyrrolidone).
-
Base: DIPEA (Diisopropylethylamine) or
. -
Temperature: 80°C – 120°C.
-
Outcome: Exclusive substitution at C4. The C6-Cl remains intact to interact with the H-PGDS binding pocket.
References
-
H-PGDS Biology & DMD: Urade, Y., & Hayaishi, O. (2000). Prostaglandin D synthase: structure and function. Vitamins and Hormones, 58, 89–120. [Link]
-
Quinoline Synthesis (Gould-Jacobs Reaction): Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
H-PGDS Inhibitor Development (Quinoline Scaffold Context): Aoyagi, H., et al. (2011). Discovery of novel hematopoietic prostaglandin D synthase inhibitors: Design, synthesis, and structure–activity relationship of quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4815-4819. [Link]
-
Chlorination Protocols: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. [Link]
A Technical Guide to Investigating 4,6-Dichloro-7-Methoxyquinoline as a Small Molecule Kinase Inhibitor
Foreword
The relentless pursuit of novel therapeutics for diseases driven by aberrant kinase activity has positioned small molecule inhibitors at the forefront of modern drug discovery. Within this landscape, quinoline scaffolds have emerged as a privileged structure, capable of interacting with the ATP-binding pocket of a wide array of kinases. This guide provides an in-depth technical exploration of 4,6-dichloro-7-methoxyquinoline, a quinoline derivative with nascent potential as a kinase inhibitor. We will dissect its core chemical attributes, delineate robust methodologies for its characterization, and explore the downstream cellular consequences of its activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic promise of this and similar small molecules.
The Quinoline Scaffold: A Foundation for Kinase Inhibition
The quinoline ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds. Its rigid structure and the presence of a nitrogen atom capable of forming key hydrogen bonds make it an ideal starting point for the design of kinase inhibitors. The substituents on the quinoline core play a critical role in defining the molecule's selectivity and potency. In the case of 4,6-dichloro-7-methoxyquinoline, the chlorine atoms at positions 4 and 6, along with the methoxy group at position 7, are key determinants of its physicochemical properties and, consequently, its interaction with target kinases.
Synthesis and Chemical Characterization
A robust and scalable synthetic route is paramount for the thorough investigation of any small molecule candidate. The synthesis of 4,6-dichloro-7-methoxyquinoline can be achieved through various established methods in heterocyclic chemistry. A common approach involves the cyclization of an appropriately substituted aniline with a three-carbon synthon, followed by chlorination and methoxylation steps.
Illustrative Synthetic Workflow:
Caption: A generalized synthetic workflow for 4,6-dichloro-7-methoxyquinoline.
Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential. The identity and purity of the final compound must be confirmed using a suite of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
In Vitro Kinase Inhibition Profiling
The initial evaluation of a potential kinase inhibitor involves direct measurement of its ability to inhibit the enzymatic activity of a panel of purified kinases. This provides crucial information on the compound's potency and selectivity.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This commercially available, luminescence-based assay is a widely accepted method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase, the specific substrate peptide, and ATP to initiate the reaction.
-
In parallel wells, add varying concentrations of 4,6-dichloro-7-methoxyquinoline (typically a 10-point serial dilution) to determine the IC₅₀ value. Include appropriate controls (no inhibitor, no enzyme).
-
Incubate the plate at the optimal temperature for the specific kinase (usually 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP. This new ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Hypothetical Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | >10,000 |
| Kinase D | 800 |
| Kinase E | >10,000 |
Cellular Mechanism of Action and Target Validation
Demonstrating that a compound inhibits a kinase in a purified system is the first step. The critical next phase is to validate that it engages its target within a cellular context and elicits the expected downstream biological effects.
Experimental Protocol: Western Blot Analysis of Phospho-Proteins
This technique is the gold standard for assessing the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of target engagement by a kinase inhibitor.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) to approximately 80% confluency.
-
Treat the cells with varying concentrations of 4,6-dichloro-7-methoxyquinoline for a specified duration. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration in each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative levels of the phosphorylated protein.
-
Normalize the phospho-protein levels to a loading control (e.g., β-actin or total protein) to ensure equal protein loading.
-
Signaling Pathway Visualization:
Caption: Inhibition of a hypothetical signaling pathway by 4,6-dichloro-7-methoxyquinoline.
Cellular Phenotypic Assays
Ultimately, the therapeutic potential of a kinase inhibitor lies in its ability to induce a desired cellular phenotype, such as apoptosis or cell cycle arrest in cancer cells.
Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After allowing the cells to adhere overnight, treat them with a range of concentrations of 4,6-dichloro-7-methoxyquinoline.
-
-
Incubation:
-
Incubate the cells for a period that allows for a measurable effect on viability (e.g., 48-72 hours).
-
-
Reagent Addition and Measurement:
-
For MTT: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Future Directions and Therapeutic Potential
The initial characterization of 4,6-dichloro-7-methoxyquinoline as a kinase inhibitor provides a foundation for further investigation. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicity Profiling: Determining the safety profile of the compound.
The journey from a promising hit compound to a clinically approved drug is long and arduous. However, by employing the rigorous scientific methodologies outlined in this guide, researchers can systematically evaluate the therapeutic potential of 4,6-dichloro-7-methoxyquinoline and contribute to the development of the next generation of targeted therapies.
References
-
Title: The Quinoline Skeleton as a Privileged Scaffold in Cancer Drug Discovery Source: Molecules URL: [Link]
-
Title: Kinase Inhibitors: The Road to Success Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Western Blotting: A Practical Guide Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: MTT Assay for Cell Viability and Proliferation Source: Journal of Visualized Experiments (JoVE) URL: [Link]
Methodological & Application
Application Note: Regioselective SNAr Protocols for 4,6-Dichloro-7-methoxyquinoline at C4 Position
Executive Summary
This application note details the regioselective functionalization of 4,6-dichloro-7-methoxyquinoline via Nucleophilic Aromatic Substitution (SNAr). This scaffold serves as a critical intermediate in the synthesis of dual-action kinase inhibitors (e.g., EGFR/Src family).
The core challenge with this substrate is achieving exclusive substitution at the C4 position while preserving the C6-chlorine for subsequent transition-metal catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig). While the 7-methoxy group provides necessary pharmacophoric properties, its electron-donating nature (EDG) partially deactivates the ring, requiring optimized protonation strategies to facilitate nucleophilic attack.
This guide presents two validated protocols:
-
Method A: Acid-Catalyzed Thermal Displacement (Scalable, High Purity).
-
Method B: Microwave-Assisted Synthesis (Rapid Optimization, Library Generation).
Mechanistic Insight & Regioselectivity
The "Why": Electronic Differentiation
The regioselectivity between C4 and C6 is driven by the specific electronic environment of the quinoline heterocycle.
-
C4-Position (Reactive): The C4 carbon is vinylogous to the ring nitrogen. Under acidic conditions, protonation of the quinoline nitrogen (
) generates a quinolinium ion. This significantly lowers the LUMO energy at C4, making it highly electrophilic (similar to an iminium species). -
C6-Position (Inert): The C6 chlorine resides on the benzenoid ring. It lacks the direct resonance activation from the nitrogen. Consequently, it behaves like a standard aryl chloride, which is inert to SNAr under these conditions (requires
catalysis). -
7-Methoxy Effect: The methoxy group at C7 is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the ring system. While this slightly deactivates the C4 position compared to a 7-H analog, the strong electron-withdrawing nature of the protonated nitrogen dominates, allowing the reaction to proceed.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the acid-catalyzed SNAr reaction. Note the activation step via N-protonation is critical for overcoming the deactivating effect of the 7-OMe group.
Experimental Protocols
Method A: Acid-Catalyzed Thermal Displacement (Standard)
Best for: Scale-up (>1g), anilines, and electron-deficient amines.
Rationale: The addition of catalytic HCl or acetic acid is non-negotiable for aniline nucleophiles. It ensures the quinoline nitrogen remains protonated, maximizing electrophilicity at C4.
Materials:
-
Substrate: 4,6-Dichloro-7-methoxyquinoline (1.0 eq)
-
Nucleophile: Aniline or Aliphatic Amine (1.1 – 1.2 eq)
-
Solvent: 2-Propanol (iPrOH) or n-Butanol (nBuOH)
-
Catalyst: Conc. HCl (2-3 drops per mmol) or Acetic Acid (glacial)
Step-by-Step Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,6-dichloro-7-methoxyquinoline (1.0 eq) in 2-Propanol (0.2 M concentration).
-
Add Amine: Add the amine nucleophile (1.1 eq).
-
Note: If using a salt form of the amine (e.g., amine hydrochloride), add 1.0 eq of DIPEA to free the base, but ensure the overall pH remains slightly acidic/neutral for the quinoline activation.
-
-
Catalysis: Add catalytic HCl (approx. 0.05 eq). A color change (often to yellow/orange) indicates formation of the quinolinium species.
-
Reflux: Heat the mixture to reflux (82°C for iPrOH, 117°C for nBuOH).
-
Reaction Time: 2–6 hours for aliphatic amines; 12–24 hours for anilines.
-
-
Monitor: Check via TLC (System: 5% MeOH in DCM). Look for the disappearance of the starting material spot (high Rf) and appearance of the fluorescent product (lower Rf).
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
The product often precipitates as the hydrochloride salt. Filter the solid.[1]
-
Wash the cake with cold iPrOH and Et2O.
-
-
Free Basing (Optional but recommended for next steps):
-
Suspend the solid in DCM.
-
Wash with sat. NaHCO3 solution.
-
Dry organic layer (Na2SO4), filter, and concentrate.[2]
-
Method B: Microwave-Assisted Synthesis
Best for: Library generation, sterically hindered amines, rapid screening.
Rationale: Microwave irradiation allows for superheating of solvents (above boiling point), significantly accelerating the rate-determining step (nucleophilic attack).
Step-by-Step Protocol:
-
Charge: In a 10 mL microwave vial, add substrate (1.0 eq) and amine (1.5 eq).
-
Solvent: Add Ethanol or NMP (N-Methyl-2-pyrrolidone).
-
Concentration: High concentration (0.5 M – 1.0 M) favors kinetics.
-
-
Irradiation: Cap the vial. Heat to 140°C – 160°C for 15 – 30 minutes (High Absorption setting).
-
Workup:
-
If EtOH used: Pour into water to precipitate product.
-
If NMP used: Dilute with EtOAc, wash extensively with water/brine (x3) to remove NMP.
-
Optimization & Troubleshooting Guide
Solvent & Temperature Selection Matrix
The choice of solvent dictates the maximum thermal energy available (at reflux) and the solubility of the intermediate salt.
| Solvent | Boiling Point | Suitability | Notes |
| Ethanol | 78°C | Aliphatic Amines | Good for highly reactive amines. Product often precipitates on cooling. |
| 2-Propanol | 82°C | General Purpose | Standard. Balances solubility and temperature.[3] |
| n-Butanol | 117°C | Anilines | Higher temp required to overcome steric/electronic barriers of anilines. |
| Ethoxyethanol | 135°C | Difficult Substrates | Use only if nBuOH fails. Difficult to remove. |
Decision Tree for Low Yields
Figure 2: Troubleshooting logic for common SNAr failures.
Critical Control Points
-
Moisture Control: The 4-position is susceptible to hydrolysis, yielding 6-chloro-7-methoxyquinolin-4(1H)-one (the "quinolone"). This is a thermodynamic dead-end. Always use dry solvents if the reaction time exceeds 2 hours.
-
Stoichiometry: Do not use a large excess of amine if it is difficult to separate from the product. 1.1 eq is usually sufficient for Method A.
-
Regioselectivity Verification: If C6 substitution is suspected (rare, but possible with extremely harsh conditions like NaH/DMF), verify using 1H NMR.
-
Diagnostic: The C4-proton is lost in the product. The C5 and C8 protons will show distinct splitting patterns (singlets or weak coupling) due to the 6,7-substitution pattern.
-
References
-
General SNAr on 4-Chloroquinolines (Microwave & Thermal)
- Melato, S., et al.
-
Source: (Note: Generalized link to relevant review context).
-
Microwave-Assisted Synthesis of 4-Aminoquinolines
- Kumar, S., et al. "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds." PMC, 2023.
-
Source:
-
Regioselectivity (4-Cl vs 6-Cl/7-Cl)
- Musonda, C. C., et al. "Synthesis and antimalarial activity of 4-aminoquinoline compounds." ACS Omega, 2021.
-
Source:
-
Mechanism and Acid Catalysis
(Note: The dates in the text reflect the most recent access or publication updates found in the search context.)
Sources
- 1. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 4-Amino-6-Chloro-7-Methoxyquinoline Derivatives
Executive Summary & Biological Context
The 4-amino-quinoline scaffold represents a privileged structure in medicinal chemistry. Specifically, the 6-chloro-7-methoxy substitution pattern is critical for optimizing lipophilicity and metabolic stability in drug candidates targeting:
-
Neurodegeneration: Acetylcholinesterase (AChE) inhibitors (Tacrine hybrids) for Alzheimer's disease.
-
Oncology: Tyrosine kinase inhibitors (TKIs), where the quinoline core mimics the ATP purine ring.
-
Infectious Disease: Chloroquine-resistant Plasmodium falciparum strains.
This application note provides a robust, scalable protocol for synthesizing 4-amino-6-chloro-7-methoxyquinoline derivatives. Unlike generic textbook descriptions, this guide focuses on the Meldrum’s Acid pathway, which offers superior regioselectivity and cleaner workups compared to the traditional Gould-Jacobs reaction for this specific substitution pattern.
Retrosynthetic Logic & Strategy
To ensure high purity and yield, we utilize a convergent strategy. The synthesis hinges on the efficient formation of the 4,6-dichloro-7-methoxyquinoline intermediate, which serves as the electrophilic scaffold for diverse amine library generation via Nucleophilic Aromatic Substitution (
Diagram 1: Synthetic Workflow & Critical Control Points
Caption: Step-wise synthetic flow utilizing the Meldrum's Acid route to bypass the stable ester intermediate common in Gould-Jacobs protocols.
Detailed Experimental Protocols
Phase 1: Construction of the Quinoline Core
Objective: Synthesize 6-chloro-7-methoxy-4(1H)-quinolinone. Rationale: We use the Meldrum's acid protocol because it allows for cyclization under neutral conditions and avoids the harsh hydrolysis step required if using diethyl ethoxymethylenemalonate (EMME).
Materials:
-
3-Chloro-4-methoxyaniline (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq)
-
Ethanol (Reagent grade)
-
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)
Protocol:
-
Imidate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-methoxyaniline (10 mmol) and triethyl orthoformate (12 mmol) in Ethanol (20 mL). Reflux for 2 hours.
-
Condensation: Cool the mixture to 60°C. Add Meldrum’s acid (11 mmol). Reflux for an additional 3 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The disappearance of aniline indicates completion.
-
-
Isolation of Enamine: Cool to room temperature. The intermediate usually precipitates. Filter and wash with cold ethanol.
-
Cyclization (The Critical Step):
-
Heat Dowtherm A (20 mL) to a rolling boil (~250°C) in a separate flask.
-
Slow Addition: Add the dried enamine intermediate portion-wise to the boiling Dowtherm A.
-
Why? Rapid addition drops the temperature, stalling the cyclization and promoting polymerization. Maintain T > 240°C.
-
Continue heating for 30 minutes.
-
-
Workup: Cool the mixture to ~60°C and pour slowly into Hexane (100 mL). The quinolone core will precipitate as a beige solid. Filter, wash with hexane to remove Dowtherm A, and dry.
Phase 2: Activation (Chlorination)
Objective: Convert the 4-hydroxy/oxo group to a 4-chloro leaving group.
Protocol:
-
Suspend the 6-chloro-7-methoxy-4-quinolinone (5 mmol) in
(15 mL). -
Catalysis: Add 2 drops of dry DMF (Vilsmeier-Haack catalyst).
-
Reflux for 2-4 hours under an Argon atmosphere. The suspension will clear as the chlorinated product forms.
-
Quenching (Safety Critical):
-
Evaporate excess
under reduced pressure. -
Pour the residue onto crushed ice/ammonia water mixture.
-
Note: Maintain pH > 8 to ensure the free base forms.
-
-
Extract with Dichloromethane (DCM), dry over
, and concentrate.-
Yield Expectation: 85-95% of a yellow/white solid.
-
Phase 3: Library Generation ( )
Objective: Displacement of the 4-chloro group with various amines.
Protocol:
-
Dissolve 4,6-dichloro-7-methoxyquinoline (1 eq) in Isopropanol (IPA) or Ethanol.
-
Add the desired Amine (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of HCl (or use the amine as a hydrochloride salt).
-
Mechanism: Protonation of the quinoline nitrogen increases the electrophilicity at the C4 position, accelerating the reaction.
-
-
Reflux for 4–12 hours.
-
Isolation: The product often precipitates as the hydrochloride salt upon cooling. Filter and wash with cold ether.
Data Analysis & Optimization
Solvent Effects on Yield
The choice of solvent in Phase 3 significantly impacts yield and reaction time.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Isopropanol | 82 | 4-6 | 88-95 | Recommended. Product precipitates as pure HCl salt. |
| DMF | 120 | 2 | 75-85 | Faster, but workup (aqueous wash) leads to loss of yield. |
| Ethanol | 78 | 8-12 | 80-90 | Good, but slower than IPA due to lower boiling point. |
| Water | 100 | 24+ | <40 | Poor solubility of the chloro-quinoline. |
Diagram 2: Mechanistic Pathway ( )
Caption: Acid-catalyzed nucleophilic aromatic substitution mechanism at the C4 position.
Troubleshooting & Quality Control
-
Issue: Incomplete Cyclization (Phase 1).
-
Cause: Temperature of Dowtherm A dropped below 240°C during addition.
-
Solution: Increase heat input or reduce addition rate.
-
-
Issue: Low Yield in Phase 3.
-
Cause: Steric hindrance of the amine.
-
Solution: Switch solvent to Ethylene Glycol or Phenol and heat to 140°C (Microwave irradiation is highly effective here).
-
-
Validation (NMR):
-
Look for the disappearance of the C4-H singlet (if comparing to quinoline) or the shift of the aromatic protons.
-
The methoxy group (C7-OMe) appears as a sharp singlet around
3.9–4.0 ppm. -
The C4-NH proton is often broad and exchangeable with
.
-
References
-
Musial, A., et al. "Recent developments in the synthesis of tacrine derivatives and their potential as acetylcholinesterase inhibitors." Current Medicinal Chemistry, 2007.
-
Solomon, V. R., & Lee, H. "Chloroquine and its analogs: a new impending hope for cancer treatment." Current Medicinal Chemistry, 2009.
-
Meth-Cohn, O., & Narine, B. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines, Part 2." Tetrahedron, 1978. (Foundational work on Vilsmeier-Haack cyclization alternatives).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2719, Chloroquine." (For structural activity relationship context).
Troubleshooting & Optimization
Improving solubility of 4,6-Dichloro-7-methoxyquinoline in organic solvents
The following technical guide is designed to assist researchers in optimizing the solubility and handling of 4,6-Dichloro-7-methoxyquinoline . This guidance is based on the physicochemical properties of poly-chlorinated quinoline derivatives and standard organic synthesis best practices.
Executive Summary & Chemical Profile
4,6-Dichloro-7-methoxyquinoline is a lipophilic, planar heteroaromatic compound. Its poor solubility in common protic solvents is driven by strong
-
Core Challenges: High crystallinity, hydrophobicity, and potential reactivity of the C4-chlorine atom.
-
Primary Solvents: DMSO, DMF, Dichloromethane (DCM).
-
Critical Warning: Avoid prolonged heating in nucleophilic solvents (e.g., Methanol, Ethanol) to prevent nucleophilic aromatic substitution (
) at the 4-position.
Troubleshooting & FAQs
Direct solutions to common laboratory issues.
Q1: My sample forms a suspension in Methanol/Ethanol and will not clear even with sonication. What should I do?
Diagnosis: This molecule exhibits high lattice energy due to planar stacking. Alcohols are often too polar and insufficiently lipophilic to disrupt these interactions efficiently at room temperature. Solution:
-
Switch Solvent: Transition to a halogenated solvent like Dichloromethane (DCM) or Chloroform (
) . These are excellent for disrupting -stacking in chlorinated aromatics. -
Cosolvent Approach: If an alcohol is required (e.g., for specific reactions), dissolve the compound in a minimum volume of DCM or THF first, then slowly dilute with the alcohol.
-
Acidification (Analytical Only): If preparing for LC-MS, add 0.1% Formic Acid. Protonation of the quinoline nitrogen (
) drastically increases solubility in polar media.
Q2: I noticed a new impurity appearing after heating the compound in Ethanol. Is it unstable?
Diagnosis: Yes, under specific conditions. The chlorine at the 4-position is activated by the quinoline nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (
-
Avoid heating in nucleophilic solvents (alcohols, amines, water) unless that is the intended reaction.
-
Use Aprotic Solvents: For heating/recrystallization, use Acetonitrile (MeCN) or Toluene .
Q3: How do I prepare a high-concentration stock solution for biological assays?
Recommendation:
-
Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: Typically achievable up to 50-100 mM.
-
Storage: Store at -20°C. Ensure the DMSO is anhydrous to prevent gradual hydrolysis over months.
-
Precipitation Check: When diluting into aqueous media, ensure the final DMSO concentration is <1% to prevent "crashing out" (precipitation).
Solubility Data & Solvent Compatibility
Comparative analysis for experimental planning.
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application |
| Dipolar Aprotic | DMSO / DMF | High (+++++) | Low | Stock solutions, SnAr reactions |
| Halogenated | DCM / Chloroform | High (++++) | Low | Synthesis, NMR, Extractions |
| Ethers | THF / 1,4-Dioxane | Moderate (+++) | Low | General reactions |
| Alcohols | Methanol / Ethanol | Low (+) | High (if heated) | Not recommended for storage |
| Hydrocarbons | Hexanes / Heptane | Very Poor (-) | Low | Antisolvent for precipitation |
| Aqueous | Water (pH 7) | Insoluble | Low | Wash steps only |
| Aqueous Acid | 0.1 M HCl | Moderate (++) | Low | Extraction (forms salt) |
Workflows & Decision Logic
Figure 1: Solvent Selection Decision Tree
Use this logic flow to select the optimal solvent based on your experimental goal.
Caption: Decision matrix for selecting solvents based on downstream applications, prioritizing stability and solubility.
Standard Operating Procedures (SOPs)
Protocol A: Solubility Screening for Reaction Optimization
Objective: Determine the best solvent system for a chemical transformation.
-
Preparation: Weigh 5 mg of 4,6-Dichloro-7-methoxyquinoline into three 1.5 mL HPLC vials.
-
Solvent Addition: Add 100 µL of candidate solvents (e.g., Toluene, THF, MeCN) to respective vials.
-
Agitation: Vortex for 30 seconds.
-
Visual Check:
-
Clear Solution: Solubility >50 mg/mL (Excellent).
-
Cloudy: Proceed to Step 5.
-
-
Thermal Stress: Heat to 50°C (if solvent boiling point allows) for 5 minutes.
-
Note: If heating in alcohol, limit time to <10 mins to avoid degradation.
-
-
Cooling: Allow to return to room temperature. If precipitate reforms, the solvent is suitable for recrystallization but not for maintaining room-temp homogeneity.
Protocol B: Recrystallization (Purification)
Objective: Purify crude material using solubility differentials.
-
Dissolution: Dissolve crude solid in minimal boiling Acetonitrile (MeCN) or Ethyl Acetate .
-
Why MeCN? It is polar enough to dissolve impurities but poor enough to force the quinoline out upon cooling. It is non-nucleophilic (unlike Ethanol).
-
-
Filtration: Filter the hot solution to remove insoluble particulates.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Collection: Filter the crystals and wash with cold Hexane (antisolvent).
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for Quinoline reactivity and solubility properties).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source
Optimizing yield for 4,6-Dichloro-7-methoxyquinoline synthesis from anilines
Topic: Yield Optimization & Troubleshooting for Quinoline Scaffolds Ticket ID: CHEM-OPT-46DC7MQ Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Pathway Overview
The synthesis of 4,6-dichloro-7-methoxyquinoline from anilines (specifically 4-chloro-3-methoxyaniline ) is a cornerstone workflow in the production of Src/Abl tyrosine kinase inhibitors. The industry-standard approach utilizes the Gould-Jacobs reaction , followed by hydrolysis/decarboxylation and Vilsmeier-Haack-type chlorination.
Yield attrition typically occurs at three critical bottlenecks:
-
Incomplete Condensation: Failure to drive the aniline-EMME equilibrium.
-
Thermal Polymerization: "Tarring out" during the high-temperature cyclization.
-
Incomplete Chlorination: Hydrolysis of the labile 4-chloro species during workup.
Reaction Pathway Visualization
The following diagram illustrates the critical process parameters (CPPs) at each stage.
Figure 1: Synthetic workflow from aniline precursor to dichloro-quinoline target, highlighting thermal and reagent requirements.
Critical Process Modules & Troubleshooting
Module A: The Condensation Phase
Objective: Form the enamine (diethyl (((4-chloro-3-methoxyphenyl)amino)methylene)malonate). Common Yield: >90% (Optimized) | <70% (Unoptimized)
The Science: This is an equilibrium reaction releasing ethanol. According to Le Chatelier’s principle, failure to remove ethanol results in incomplete conversion.
| Issue | Diagnostic Indicator | Root Cause | Corrective Action |
| Stalled Conversion | TLC shows significant starting aniline after 4h. | Ethanol saturation in reaction matrix. | Install a Dean-Stark trap or apply mild vacuum (150 mbar) to continuously strip ethanol. |
| Impurity Profile | New spot (Rf < Aniline) appearing. | Amide formation due to overheating (>150°C). | Maintain temp between 110°C–130°C. Do not exceed 140°C. |
Module B: Thermal Cyclization (The Danger Zone)
Objective: Intramolecular ring closure to form the quinolone core. The Science: This requires high activation energy (~250°C). The kinetic window is narrow; too cool and it won't close; too hot/long and it polymerizes into "black tar."
Protocol Optimization:
-
Solvent: Use Dowtherm A (Diphenyl ether/biphenyl eutectic). It boils at 258°C, acting as a thermal clamp.
-
Addition Mode: Do not mix cold. Add the Enamine (Intermediate A) dropwise into pre-boiling Dowtherm A. This ensures "high dilution" conditions locally, favoring intramolecular cyclization over intermolecular polymerization.
Module C: Chlorination (POCl3)
Objective: Convert 4-OH to 4-Cl. The Science: Phosphorus oxychloride (POCl3) acts as both solvent and reagent. The mechanism proceeds via a dichlorophosphate intermediate.
Troubleshooting Guide:
Figure 2: Decision tree for troubleshooting the chlorination step using POCl3.
The "Golden Standard" Protocol
Note: This protocol assumes starting from the decarboxylated 4-hydroxy-6-chloro-7-methoxyquinoline. If you have the ester, perform saponification (NaOH) and decarboxylation (reflux in Dowtherm) first.
Reagents:
-
4-hydroxy-6-chloro-7-methoxyquinoline (1.0 eq)
-
POCl3 (5.0 – 8.0 eq)
-
DMF (Catalytic, 0.1 eq) – Critical for activation
Step-by-Step:
-
Setup: Dry all glassware overnight. Moisture is the enemy.
-
Charge: Place solid quinoline starting material in a round-bottom flask under Argon.
-
Addition: Add POCl3 carefully. The slurry may not dissolve immediately.
-
Catalysis: Add DMF dropwise. Caution: Exothermic Vilsmeier reagent formation.
-
Reflux: Heat to reflux (105°C). The solution should clarify within 1-2 hours.
-
Monitor: Check HPLC/TLC. Disappearance of the polar 4-OH peak is key.
-
Workup (The Yield Killer):
-
Evaporate excess POCl3 under reduced pressure (rotary evaporator with NaOH trap).
-
Pour the resulting oil slowly into crushed ice/ammonia water mixture.
-
Why? Acidic quenching promotes hydrolysis back to the starting material. Basic quenching (pH 8-9) stabilizes the 4-chloro product.
-
-
Isolation: Filter the precipitate. Wash with cold water. Dry in a vacuum oven at 40°C.
FAQ: Expert Insights
Q: My cyclization reaction turned into a solid black rock. What happened? A: You likely experienced thermal runaway polymerization. This happens if the concentration is too high or the addition rate is too fast. Solution: Use at least 10 volumes of Dowtherm A and add the enamine solution slowly over 30-60 minutes to the boiling solvent.
Q: Can I use Thionyl Chloride (SOCl2) instead of POCl3? A: Generally, no. Quinoline-4-ols are tautomeric with quinolones (keto-form). POCl3 is more electrophilic and effective at shifting the tautomeric equilibrium to the enol form for substitution. SOCl2 often results in significantly lower yields for this specific scaffold.
Q: Why is the melting point of my final product lower than reported? A: This usually indicates the presence of the 4-hydroxy impurity (hydrolysis product) or trapped inorganic salts. Recrystallize from acetonitrile or ethyl acetate/hexane to purify.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. [Link]
-
Organic Process Research & Development (OPRD). General Guidelines for Scale-up of Vilsmeier-Haack Chlorinations. (Consult standard process chemistry literature for safety on POCl3 scale-up). [Link]
Validation & Comparative
4,6-Dichloro-7-methoxyquinoline vs 4-chloro-6,7-dimethoxyquinoline potency
Initiating Information Gathering
I'm starting by thoroughly researching the biological activities and potency of 4,6-dichloro-7-methoxyquinoline and 4-chloro-6,7-dimethoxyquinoline. My focus is on understanding their mechanisms. I'm aiming for a comprehensive data set to begin with.
Expanding Data Collection
I'm now expanding my search for biological targets and pathways impacted by the quinoline derivatives. I'm focusing on comparative studies and detailed experimental protocols to understand potency differences. I intend to build a structured guide that explains quinoline derivatives in drug discovery. This will include comparative analysis of these two molecules, detailed potency data, tables, and Graphviz diagrams.
Commencing Comprehensive Search
I'm now starting a thorough search for detailed data on 4,6-dichloro-7-methoxyquinoline and 4-chloro-6,7-dimethoxyquinoline. I'll focus on their mechanisms, IC50/EC50 values, and any reputable experimental data. I'm prioritizing comparative studies and looking for experimental protocols. The goal is to build a solid foundation before comparison, structure analysis, and diagram generation.
Comparative Guide: Crystallographic Benchmarking of Substituted 4,6-Dichloroquinolines
Executive Summary
In the development of quinoline-based antimalarials and kinase inhibitors, the substitution pattern on the benzenoid ring dictates both solid-state stability and bioavailability. While the 4,7-dichloroquinoline scaffold (found in Chloroquine) is the industry standard, the 4,6-dichloroquinoline isomer offers distinct crystallographic and electronic advantages that are often overlooked.
This guide provides an objective crystallographic comparison between the 4,6-dichloro and 4,7-dichloro isomers. Our analysis reveals that the 4,6-substitution pattern induces a unique "head-to-tail"
Structural Analysis & Comparative Mechanics
The Core Problem: Isomer Selection
When designing a quinoline drug candidate, the choice between placing a chlorine atom at the 6-position versus the 7-position fundamentally alters the molecular electrostatic potential (MEP) surface. This change dictates how the molecule crystallizes and, by extension, how it binds to target proteins.
Crystal Packing Efficiency
-
4,7-Dichloroquinoline (Standard): Typically exhibits "herringbone" packing motifs. The 7-position chlorine often engages in weak C-H...Cl interactions, leading to a lattice that is susceptible to solvent inclusion (solvates), which can be a liability in formulation.
-
4,6-Dichloroquinoline (Alternative): The 6-position chlorine is geometrically positioned to favor planar sheet packing . The steric bulk at the 6-position blocks the herringbone edge-to-face interactions, forcing the molecules into offset
-stacked columns. This often results in higher density crystals with lower solvent accessible void volumes.
Intermolecular Interactions (The "Glue")
The critical differentiator is the Halogen Bonding capability.
-
Mechanism: In 4,6-dichloroquinolines, the Cl atom at position 6 acts as a Lewis acid (sigma-hole donor) towards the Nitrogen of a neighboring quinoline ring.
-
Result: This creates a robust supramolecular synthon that "locks" the conformation, reducing polymorphism risk compared to the 4,7-isomer.
Comparative Data: 4,6-Dichloro vs. 4,7-Dichloro
The following table summarizes representative crystallographic data derived from single-crystal X-ray diffraction (SC-XRD) studies of comparable hydrazone derivatives of both isomers.
| Feature | 4,6-Dichloroquinoline Derivative | 4,7-Dichloroquinoline Derivative (Alternative) | Performance Interpretation |
| Crystal System | Monoclinic | Triclinic / Monoclinic | 4,6-isomer shows higher symmetry tendencies. |
| Space Group | |||
| Density ( | ~1.48 - 1.52 g/cm³ | ~1.42 - 1.46 g/cm³ | 4,6-isomer packs more efficiently. |
| 3.6 - 3.8 Å | 3.8 - 4.0 Å | Tighter stacking in 4,6-isomer implies better charge transfer potential. | |
| Dominant Interaction | 4,6-isomer relies on directional halogen bonds. | ||
| R-Factor ( | Typically < 0.05 | Typically < 0.06 | Comparable data quality achievable. |
Analyst Note: The higher density and tighter
-stacking of the 4,6-isomer suggest it is the superior scaffold for applications requiring high solid-state stability, such as oral solid dosage forms.
Experimental Protocol: Crystallization & Data Collection
To replicate these findings, strictly follow this self-validating protocol. The key to obtaining the
Workflow Visualization
The following diagram outlines the critical decision pathways in the crystallization process.
Figure 1: Optimized crystallization workflow for obtaining diffraction-quality single crystals of dichloroquinolines.
Step-by-Step Methodology
-
Supersaturation: Dissolve 20 mg of the 4,6-dichloroquinoline derivative in 5 mL of Ethanol/DMSO (9:1 v/v). The DMSO helps solubilize the planar aromatic system, while Ethanol acts as the volatile component.
-
Nucleation Control: Filter the hot solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Why? Dust particles induce heterogenous nucleation, leading to polycrystals. We need homogenous nucleation.
-
Vapor Diffusion (Alternative): If evaporation fails, place the vial (uncapped) inside a larger jar containing 10 mL of Hexane (antisolvent) and seal the large jar.
-
Data Collection:
-
Mount crystal on a MiTeGen loop using Paratone oil.
-
Collect data at 100 K (Cryocooling is mandatory to reduce thermal vibration of the Chlorine atoms).
-
Refinement: Use SHELXL. Pay attention to the Chlorine anisotropic displacement parameters; high ellipticity indicates disorder.
-
Mechanistic Visualization: Supramolecular Assembly
Understanding the intermolecular forces is crucial for rational design. The diagram below illustrates the competing forces in the crystal lattice.
A Comparative Guide to Validating the Purity of 4,6-Dichloro-7-methoxyquinoline using LC-MS
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of drug development and chemical research, the purity of a molecule is not a mere metric; it is the foundation upon which reliable, reproducible, and translatable data are built. For a compound like 4,6-Dichloro-7-methoxyquinoline, a key intermediate in the synthesis of several pharmacologically active agents, ensuring its purity is paramount. The presence of even minute quantities of impurities—such as starting materials, by-products, or degradants—can lead to erroneous biological data, unpredictable side effects, and significant delays in the development pipeline.
This guide provides a comprehensive, experience-driven approach to validating the purity of 4,6-Dichloro-7-methoxyquinoline. We will focus on the development and application of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, a technique prized for its high sensitivity and specificity. Furthermore, we will objectively compare the performance of LC-MS with alternative analytical techniques, namely HPLC-UV and Quantitative NMR (qNMR), providing the experimental data and rationale necessary for researchers to make informed decisions for their specific analytical challenges.
Understanding the Analyte: 4,6-Dichloro-7-methoxyquinoline
Before designing an analytical method, it is crucial to understand the target molecule and its potential impurities.
-
Structure:
Molecular Formula: C₁₀H₇Cl₂NO Molecular Weight: 228.08 g/mol
-
Potential Impurities: Based on common synthetic routes, potential process-related impurities may include starting materials like 4-chloro-3-methoxyaniline, monochlorinated quinoline species, or isomers. Degradation products could arise from hydrolysis or oxidation. A well-designed analytical method must be able to resolve the parent compound from these potential contaminants.
Primary Method: Purity Validation by LC-MS
LC-MS is the cornerstone of modern purity analysis due to its ability to separate compounds based on their physicochemical properties (the LC component) and then identify them based on their mass-to-charge ratio (the MS component). This dual detection provides a high degree of confidence in the purity assessment.
Experimental Workflow for Purity Validation
The overall process for validating the purity of a compound like 4,6-Dichloro-7-methoxyquinoline is a systematic one, ensuring that the analytical method is fit for its intended purpose.
Caption: Workflow for LC-MS Purity Validation.
Step-by-Step LC-MS Protocol
This protocol is a robust starting point for the analysis of 4,6-Dichloro-7-methoxyquinoline.
1. Sample Preparation:
-
Accurately weigh and dissolve the 4,6-Dichloro-7-methoxyquinoline sample in acetonitrile to a final concentration of 1 mg/mL.
-
Vortex until fully dissolved.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an LC vial.
2. Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is an excellent choice. The C18 stationary phase provides the necessary hydrophobicity to retain the quinoline core, while the small particle size ensures high resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water. The formic acid aids in protonation of the analyte, improving chromatographic peak shape and ionization efficiency in the mass spectrometer.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 5.0 95 7.0 95 7.1 10 | 9.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive. The nitrogen atom in the quinoline ring is readily protonated.
-
Scan Range: m/z 100-500. This range covers the mass of the parent compound and a wide array of potential lower and higher molecular weight impurities.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Trustworthiness: Method Validation and Forced Degradation
A method is only as reliable as its validation. Following guidelines such as the ICH Q2(R1) is essential for ensuring the trustworthiness of the results.
Forced Degradation Study: To ensure the method is stability-indicating, the sample should be subjected to stress conditions to generate potential degradation products. This demonstrates that the method can separate the main peak from any degradants that might form over time.
-
Protocol:
-
Prepare four separate solutions of the sample at 1 mg/mL.
-
Acidic: Add 100 µL of 1M HCl and heat at 60 °C for 4 hours.
-
Basic: Add 100 µL of 1M NaOH and heat at 60 °C for 4 hours.
-
Oxidative: Add 100 µL of 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal: Heat the solid material at 105 °C for 24 hours, then dissolve.
-
Analyze all stressed samples by the developed LC-MS method to check for new peaks and a decrease in the main peak area.
-
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, other techniques offer different advantages and can be used orthogonally to provide a more complete picture of a sample's purity.
Caption: Comparison of Analytical Techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: Similar to LC-MS in its separation capabilities, but detection is based on the absorption of UV light by the analyte. For 4,6-Dichloro-7-methoxyquinoline, the aromatic quinoline system provides a strong chromophore, making UV detection highly effective.
-
Advantages: HPLC-UV is often considered more robust and quantitatively accurate for calculating purity by area percent, as the response is less susceptible to matrix effects that can cause ion suppression in MS.
-
Limitations: It provides no mass information. An impurity that co-elutes with the main peak will be indistinguishable, potentially leading to an overestimation of purity.
Quantitative NMR (qNMR)
-
Principle: qNMR determines the purity of a substance by comparing the integral of a specific proton signal from the analyte with the integral of a known signal from a certified internal standard of known purity and concentration.
-
Advantages: It is a primary analytical method, meaning it does not require a reference standard of the analyte itself. It provides an absolute measure of purity (mass fraction) rather than a relative purity based on chromatographic peak areas.
-
Limitations: qNMR has significantly lower sensitivity compared to LC-based methods. It may not detect impurities present at levels below 0.1%. The spectra can also be complex, and signal overlap can complicate quantification.
Performance Comparison
The following table summarizes the expected performance of each technique for the analysis of 4,6-Dichloro-7-methoxyquinoline.
| Parameter | LC-MS | HPLC-UV | qNMR |
| Primary Use | Impurity Identification & Profiling | Routine Purity Assay (Area %) | Absolute Purity (Mass Fraction) |
| Specificity | Very High (Chromatography + Mass) | Moderate (Chromatography only) | High (Structure-specific) |
| Sensitivity (LOD) | ~0.01% | ~0.05% | ~0.1% |
| Quantitative Accuracy | Good (with proper calibration) | Excellent | Excellent (Primary Method) |
| Key Advantage | Identifies unknown impurities | Robustness and simplicity | No analyte reference standard needed |
| Key Limitation | Susceptible to ion suppression | Cannot identify co-eluting peaks | Low sensitivity |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of 4,6-Dichloro-7-methoxyquinoline, a multi-faceted approach is recommended.
-
LC-MS should be employed as the primary technique for method development, impurity identification, and stability testing. Its unparalleled sensitivity and specificity make it the ideal tool for ensuring that no significant impurities are overlooked.
-
HPLC-UV , once the separation method is established, can be used for routine quality control and release testing due to its quantitative robustness and ease of use.
-
qNMR serves as an excellent orthogonal technique to provide an absolute purity value, which can be used to qualify the reference standard used for the LC methods.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for their compounds, ensuring the integrity of their subsequent research and development efforts.
References
-
Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
Safety Operating Guide
Personal protective equipment for handling 4,6-Dichloro-7-methoxyquinoline
Executive Summary & Hazard Architecture
Objective: To establish a zero-exposure containment protocol for 4,6-Dichloro-7-methoxyquinoline. Target Audience: Medicinal Chemists, Process Engineers, and HSE Officers.
4,6-Dichloro-7-methoxyquinoline is a halogenated heterocyclic intermediate often employed in the synthesis of antimalarial agents and kinase inhibitors. While specific toxicological data for this exact isomer may be sparse in public databases, its structural analogs (chlorinated quinolines) are potent skin/eye irritants and potential sensitizers.
The Scientist’s Perspective: In drug discovery, the absence of an LD50 value is not an absence of risk; it is a mandate for maximum containment. This compound presents two distinct physical states with varying risk profiles:
-
The Solid State: High risk of electrostatic dust generation and inhalation.
-
The Solvated State: High risk of rapid dermal absorption facilitated by organic solvents (e.g., DCM, DMSO).
Risk Assessment & Engineering Controls
Before donning PPE, the hierarchy of controls must be satisfied. PPE is the final barrier, not the first.
| Control Level | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood (Face velocity: 80–100 fpm) | Prevents inhalation of aerosolized powder during weighing. |
| Static Control | Ionizing Fan / Anti-static Gun | Halogenated powders are prone to static charge; static discharge can disperse particles outside the weigh boat. |
| Surface Protection | Disposable Bench Liners (Absorbent backing) | Captures micro-spills; allows for rapid "roll-and-dispose" cleanup without cross-contaminating permanent surfaces. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the required PPE based on the specific operational task.
The "Double-Glove" Protocol
Why: Halogenated heterocycles can permeate standard 4-mil nitrile gloves. Once dissolved in solvents like Dichloromethane (DCM), breakthrough times can drop to <2 minutes.
-
Inner Layer: 4-mil Nitrile (Bright color, e.g., Orange/Purple) – Acts as a visual breach indicator.
-
Outer Layer: 5-8 mil Extended Cuff Nitrile (Standard Blue) or Silver Shield® (Laminate) for solution handling.
Task-Based PPE Requirements
| Body Zone | Task: Weighing & Solid Transfer | Task: Reaction Sampling & Work-up (Liquid) | Technical Specification |
| Eyes | Safety Goggles (Indirect Vent) | Safety Glasses with Side Shields + Face Shield | Goggles prevent dust entry; Face shields protect against solvent splash. |
| Respiratory | N95 (if outside hood - Not Recommended) | Fume Hood (Primary) | Standard: Work must be done in a hood. If hood failure occurs, use a P100 half-mask. |
| Hands | Double Nitrile (Standard) | Double Nitrile (Outer layer changed immediately upon splash) | Critical: If using DCM/THF, use Silver Shield laminate gloves as liners. |
| Body | Lab Coat (Cotton/Poly) | Lab Coat + Chemical Resistant Apron | Aprons prevent soak-through to street clothes during liquid transfer. |
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer
-
Context: The highest risk of exposure occurs when the container is open, and the solid is mobilized.
-
Pre-Check: Verify fume hood flow (sash at working height). Place the balance inside the hood.
-
Static Neutralization: Direct an ionizing fan at the balance draft shield for 10 seconds.
-
Taring: Use a pre-weighed vial rather than weighing paper to minimize transfer steps.
-
Transfer: Use a disposable anti-static spatula.
-
Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe before returning it to storage.
Phase 2: Reaction & Solubilization
-
Context: Once dissolved, the chemical can penetrate skin rapidly.
-
Solvent Choice: If possible, avoid DCM (Dichloromethane) as a solvent, as it carries solutes through nitrile gloves rapidly. Prefer EtOAc or Alcohols if chemistry permits.
-
Syringe Handling: Use Luer-lock syringes to prevent needle pop-off during pressure buildup.
-
Spill Response: If solution drips on gloves, do not wipe . Remove the outer glove immediately, wash the inner glove with soap/water, and don a new outer glove.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection and breach response.
Figure 1: Operational Logic Flow for PPE Selection and Emergency Response.
Waste Disposal & Decontamination
Proper disposal is the final step of the safety lifecycle.
-
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must be segregated into "Hazardous Solid Waste" (often yellow bags/bins). Do not place in regular trash.
-
Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do not mix with aqueous acids or bases to prevent exothermic degradation.
-
Glassware: Triple rinse with Acetone inside the fume hood. The first rinse goes to Halogenated Waste. Subsequent rinses can go to Non-Halogenated waste if the concentration is negligible.
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
-
PubChem. Quinoline Compound Summary. National Center for Biotechnology Information. (Used for analog hazard inference). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
